molecular formula C17H25NO4 B8136350 (S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

Cat. No.: B8136350
M. Wt: 307.4 g/mol
InChI Key: AYYSJWRLLGIPHD-AWEZNQCLSA-N
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Description

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and better reproducibility compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

    Hydrolysis: Sodium hydroxide (NaOH), water.

    Reduction: Lithium aluminum hydride (LiAlH4), ethanol.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Hydrolysis: Conversion of the ester to the carboxylic acid.

    Reduction: Conversion of the ester to the alcohol.

Scientific Research Applications

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary function of (S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is to serve as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl 4-amino-4-phenylbutanoate: Lacks the Boc protecting group, making it more reactive.

    (S)-Methyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    (S)-Ethyl 4-((benzyloxycarbonyl)amino)-4-phenylbutanoate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to the presence of the Boc protecting group, which offers stability under a variety of reaction conditions and can be easily removed under mild acidic conditions. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-5-21-15(19)12-11-14(13-9-7-6-8-10-13)18-16(20)22-17(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYSJWRLLGIPHD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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